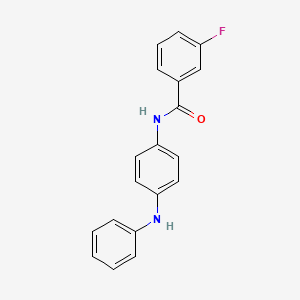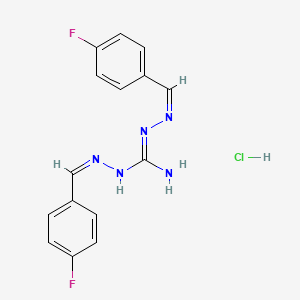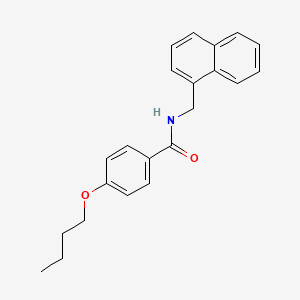
4-butoxy-N-(1-naphthylmethyl)benzamide
Übersicht
Beschreibung
4-butoxy-N-(1-naphthylmethyl)benzamide, also known as BML-190, is a selective antagonist of the cannabinoid CB2 receptor. The CB2 receptor is a member of the endocannabinoid system, which plays an important role in regulating various physiological processes, including pain, inflammation, and immune response. BML-190 has been widely studied for its potential therapeutic applications in various diseases, such as cancer, neurodegenerative disorders, and inflammatory conditions.
Wirkmechanismus
4-butoxy-N-(1-naphthylmethyl)benzamide acts as a selective antagonist of the CB2 receptor, which is primarily expressed in immune cells and peripheral tissues. The CB2 receptor plays a crucial role in regulating immune response and inflammation. By blocking the CB2 receptor, this compound can reduce inflammation and pain, and modulate immune function.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in different systems. In animal models, this compound has been shown to reduce inflammation and pain in various conditions, such as arthritis, neuropathic pain, and inflammatory bowel disease. This compound has also been shown to have anti-tumor effects in various cancer types, including breast cancer, prostate cancer, and glioma.
Vorteile Und Einschränkungen Für Laborexperimente
4-butoxy-N-(1-naphthylmethyl)benzamide has several advantages for use in lab experiments. It is a highly selective CB2 receptor antagonist, which allows for specific targeting of the CB2 receptor without affecting other receptors in the endocannabinoid system. This compound is also stable and easy to synthesize, which makes it a cost-effective tool for research. However, one limitation of this compound is that it has poor solubility in water, which can make it difficult to administer in some experimental settings.
Zukünftige Richtungen
There are several future directions for research on 4-butoxy-N-(1-naphthylmethyl)benzamide. One area of interest is the potential use of this compound in combination with other drugs for the treatment of various diseases. For example, this compound has been shown to enhance the anti-tumor effects of chemotherapy drugs in animal models. Another area of interest is the development of more potent and selective CB2 receptor antagonists, which could have even greater therapeutic potential. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its potential effects on other physiological systems.
Wissenschaftliche Forschungsanwendungen
4-butoxy-N-(1-naphthylmethyl)benzamide has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anti-tumor effects in various animal models. This compound has also been investigated for its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and multiple sclerosis, as well as for its immunomodulatory effects in autoimmune diseases.
Eigenschaften
IUPAC Name |
4-butoxy-N-(naphthalen-1-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO2/c1-2-3-15-25-20-13-11-18(12-14-20)22(24)23-16-19-9-6-8-17-7-4-5-10-21(17)19/h4-14H,2-3,15-16H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSAPNZVHVIQBAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



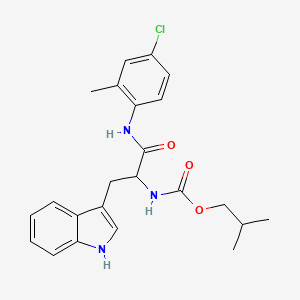
![2-chloro-4,5-difluoro-N-[2-(2-methoxyphenoxy)ethyl]benzamide](/img/structure/B3899667.png)
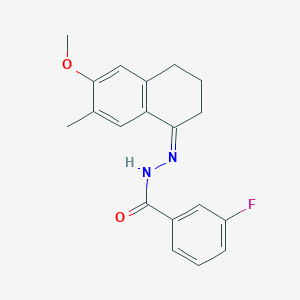
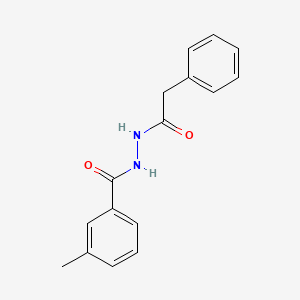
![N-[(4-bromophenyl)(phenyl)methyl]-4-methyl-3-nitrobenzenesulfonamide](/img/structure/B3899684.png)
![N-2-biphenylyl-3-[(3,5-dimethoxybenzoyl)hydrazono]butanamide](/img/structure/B3899692.png)
![N-[2-(2-benzylphenoxy)ethyl]-N'-(3,4-dimethoxyphenyl)urea](/img/structure/B3899694.png)
![3-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-5,6-diphenyl-1,2,4-triazine](/img/structure/B3899702.png)
![3,4-dimethoxy-N-[2-(4-methylphenoxy)ethyl]benzamide](/img/structure/B3899739.png)
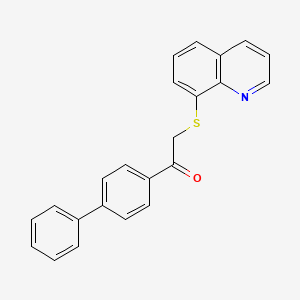
![N-[2-(2,4-dichlorophenyl)ethyl]-N'-(3,4-dimethoxyphenyl)urea](/img/structure/B3899749.png)
![2-[(4,5-diphenyl-1,3-oxazol-2-yl)thio]-N'-hydroxyethanimidamide](/img/structure/B3899750.png)
